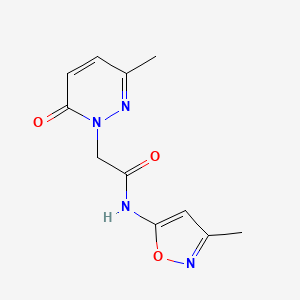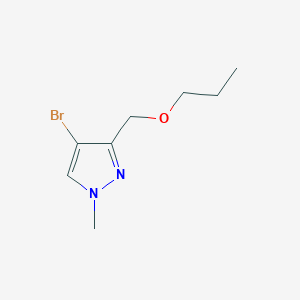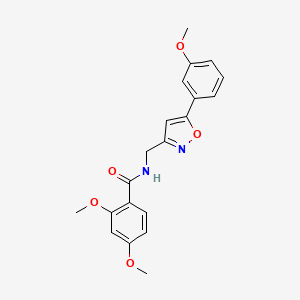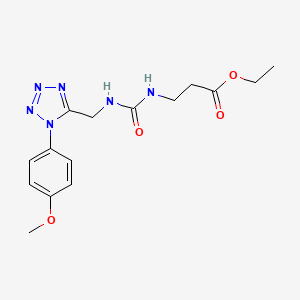
AKOS025328031
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Die einzigartige Struktur der Verbindung macht sie zu einem vielversprechenden Kandidaten für die Arzneimittelforschung. Forscher haben ihr Potenzial als antivirales Mittel untersucht (Chitra et al ), eine Antikrebsverbindung (Mayer et al ) und ein antibakterielles Mittel (Yadlapalli et al ). Ihre vielfältigen biologischen Aktivitäten resultieren aus ihrer Fähigkeit, mit bestimmten zellulären Zielstrukturen zu interagieren, was sie zu einem spannenden Forschungsgebiet für Medizinalchemiker macht.
Organische Synthese und Heterocyclenchemie
Die Biginelli-Reaktion, die 2-Oxo/Thioxo/Imino-1,2,3,4-Tetrahydropyrimidine (THPMs) erzeugt, umfasst drei Komponenten: Harnstoff (oder Thioharnstoff), ein Aldehyd und eine 1,3-Dicarbonylverbindung (Kappe ). AKOS025328031 passt in diesen Rahmen und kann unter milden Bedingungen synthetisiert werden. Forscher erforschen weiterhin neue Synthesemethoden für THPMs, wobei der Schwerpunkt auf operativer Einfachheit, wirtschaftlicher Machbarkeit und Selektivität liegt (Ling et al ).
Gewinnung von Schweröl
Im Bereich der Erdöltechnik spielen Polymere eine entscheidende Rolle bei der Steigerung der Ölgewinnung. This compound wurde auf seine Fähigkeit untersucht, die Gewinnung von Schweröl um über 20 % zu steigern (Su et al ). Forscher stehen vor Herausforderungen bei der Aufrechterhaltung der Polymerviskosität während der Oberflächeninjektion und unter Reservoirbedingungen, aber der Erfolg der Polymerflutung in Schwerölfeldern (China, Türkei und Oman) zeigt ihr Potenzial (Rani et al ).
Koordinationschemie
Komplexe mit this compound-Derivaten wurden untersucht. Beispielsweise zeigen 2-Oxo-1,2-Dihydrochinolin-3-carbaldehyd-Thiosemicarbazon-Cu(II)-Komplexe je nach Substituent Y (NH2, NHMe, NHEt oder NHPh) unterschiedliche biologische Aktivitäten (Milović et al ). Diese Studien unterstreichen die Vielseitigkeit der Verbindung in der Koordinationschemie.
Materialwissenschaften
Die Struktur von this compound deutet auf potenzielle Anwendungen in den Materialwissenschaften hin. Forscher haben ihre antioxidativen Eigenschaften untersucht (Ismaili et al ) und die Hemmung von Kalziumkanälen (Ismaili et al ). Diese Eigenschaften könnten zur Entwicklung neuer Materialien mit spezifischen Funktionalitäten genutzt werden.
Selenhaltige Verbindungen
This compound enthält Selenatome, die aufgrund ihrer biologischen Bedeutung von Interesse sind. Die Synthese von selenhaltigen Verbindungen, wie z. B. Diselenane, bietet eine Plattform zur Erforschung ihrer Reaktivität und potenziellen Anwendungen (Kamali & Mohammadzadeh ).
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen von this compound die Bereiche Medizinische Chemie, Organische Synthese, Erdöltechnik, Koordinationschemie, Materialwissenschaften und Selenchemie umfassen. Ihre faszinierenden Eigenschaften regen die Forschung in diesen Bereichen kontinuierlich an, was sie zu einer Verbindung macht, die es wert ist, weiter untersucht zu werden. 🌟
Eigenschaften
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-13(12-7-4-3-5-8-12)17(23)20-11-15-21-16(22-25-15)14-9-6-10-19-18(14)24/h3-10,13H,2,11H2,1H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPAGZQMFBCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)


![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide](/img/structure/B2578764.png)
![ethyl 4-(2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2578765.png)
![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2578767.png)

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)
